molecular formula C15H12ClFN2O3 B5789252 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide

4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide

Cat. No.: B5789252
M. Wt: 322.72 g/mol
InChI Key: ZOBNYGWEMCQWBX-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 2-(4-fluorophenyl)ethylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: Oxidized derivatives with additional functional groups

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide: An oxidized derivative with a hydroxyl group.

Uniqueness

4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a fluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and provides opportunities for further chemical modifications to enhance its activity and selectivity.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c16-11-3-6-13(14(9-11)19(21)22)15(20)18-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBNYGWEMCQWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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